(+-)-Dihydrodaidzein

Catalog No.
S595378
CAS No.
17238-05-0
M.F
C15H12O4
M. Wt
256.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+-)-Dihydrodaidzein

CAS Number

17238-05-0

Product Name

(+-)-Dihydrodaidzein

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2

InChI Key

JHYXBPPMXZIHKG-UHFFFAOYSA-N

SMILES

Array

Synonyms

2,3-Dihydro-7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one; 4',7-Dihydroxyisoflavanone; (+/-)-Dihydrodaidzein

Canonical SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O

The exact mass of the compound Dihydrodaidzein is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. It belongs to the ontological category of hydroxyisoflavanone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]. However, this does not mean our product can be used or applied in the same or a similar way.

(+-)-Dihydrodaidzein (DHD) is a critical isoflavanone intermediate formed during the microbial metabolism of the soy isoflavone daidzein into the highly bioactive compound (S)-equol[1]. In industrial biocatalysis and metabolic profiling, racemic DHD serves as a specialized precursor and an essential analytical standard. Unlike its parent compound daidzein, which requires initial reduction by daidzein reductase (DZNR), DHD provides direct access to downstream metabolic pathways governed by dihydrodaidzein racemase (DDRC) and dihydrodaidzein reductase (DHDR) [2]. Procurement of the racemic mixture (CAS 17238-05-0) is particularly relevant for laboratories engineering recombinant whole-cell systems for equol production, formulating targeted nanocarriers to overcome its inherently low aqueous solubility, or profiling specific enzymatic bottlenecks in human intestinal microbiota[3].

Substituting (+-)-dihydrodaidzein with its cheaper parent compound, daidzein, fundamentally compromises enzymatic assays and microbiota phenotyping. Daidzein cannot be utilized as a substrate to directly measure the kinetics of dihydrodaidzein racemase (DDRC) or dihydrodaidzein reductase (DHDR), as it requires prior conversion by DZNR—a step that is often rate-limiting or absent in certain non-equol-producing bacterial strains [1]. Conversely, substituting DHD with the final product, (S)-equol, eliminates the ability to study the intermediate stereospecific conversions or to engineer the rate-determining trans-tetrahydrodaidzein (trans-THD) biosynthesis step [2]. For precise metabolic bottleneck identification and recombinant enzyme optimization, procuring the exact racemic DHD substrate is chemically non-negotiable.

Direct Substrate Suitability for Dihydrodaidzein Reductase (DHDR) Assays

In the biosynthesis of (S)-equol, the conversion of DHD to tetrahydrodaidzein (THD) by DHDR is a critical rate-determining step. When optimizing this pathway, researchers must use (+-)-dihydrodaidzein rather than daidzein to isolate DHDR activity. Studies using purified wild-type DHDR and mutants (e.g., P212A) demonstrate that the enzyme converts 50 µM (S)-DHD to trans-THD with 100% yield, while converting (R)-DHD to cis-THD with only 28% yield [1]. Daidzein yields 0% conversion in this specific isolated assay because it lacks the necessary reduced C2-C3 bond. Utilizing racemic DHD allows for the precise quantification of enantioselective enzyme kinetics that daidzein cannot provide.

Evidence DimensionSubstrate conversion yield in isolated DHDR assay
Target Compound Data100% yield for (S)-DHD to trans-THD; 28% for (R)-DHD to cis-THD (at 50 µM)
Comparator Or BaselineDaidzein (0% conversion by DHDR)
Quantified DifferenceAbsolute requirement of DHD for DHDR-mediated THD biosynthesis
ConditionsPurified DHDR enzyme assay (wild-type and P212A mutant) at 1-hour time point

Procurement of racemic DHD is strictly required to isolate, measure, and engineer the specific DHDR and DDRC enzymatic steps without interference from upstream daidzein reductase limitations.

Microbiota Phenotyping and Bottleneck Identification

Differentiating equol-producing from non-equol-producing intestinal microbiota requires pinpointing the exact metabolic failure point. Research evaluating human fecal samples reveals that while non-equol-producing microbiota fail to metabolize daidzein into equol, feeding them dihydrodaidzein directly tests downstream competence. Data shows that equol-producing microbiota completely metabolize both daidzein and DHD, whereas non-equol producers fail to metabolize DHD entirely [1]. If only daidzein is used as a screening baseline, researchers cannot determine whether the deficiency lies in the initial reduction or subsequent steps. DHD serves as the definitive chemical probe for downstream metabolic capacity.

Evidence DimensionMetabolization capacity in non-equol-producing fecal samples
Target Compound DataDHD is not metabolized by non-equol producers, confirming the downstream bottleneck
Comparator Or BaselineDaidzein (also not metabolized to equol, but provides ambiguous bottleneck data)
Quantified DifferenceDHD isolates the phenotypic failure to the post-DZNR pathway steps
ConditionsIn vitro incubation with human fecal microbiota suspensions

Using DHD as a diagnostic standard allows microbiome researchers to precisely map enzymatic deficiencies in equol non-producers, which is impossible when using only the parent isoflavone.

Solvent Compatibility for High-Concentration Biotransformation

Both daidzein and dihydrodaidzein suffer from notoriously low aqueous solubility, complicating high-titer whole-cell biotransformation systems. However, (+-)-dihydrodaidzein exhibits highly specific solubility profiles in organic co-solvents used for scale-up. DHD achieves a solubility of 30 mg/mL in pure DMSO and 10 mg/mL in DMF . In engineered E. coli systems producing (S)-equol, the addition of 5% (v/v) DMSO as a co-solvent allows substrate concentrations to reach up to 1.5 mM, maintaining a high conversion yield of over 90% [1]. Understanding and utilizing DHD's specific DMSO solubility limit is critical for formulating liquid feeds in bioreactors where aqueous precipitation would otherwise halt the enzymatic cascade.

Evidence DimensionMaximum solubility in standard bioprocessing co-solvents
Target Compound Data30 mg/mL in DMSO; 10 mg/mL in DMF
Comparator Or BaselineAqueous buffer (near-zero solubility without nanocarriers or co-solvents)
Quantified DifferenceOrders of magnitude increase in processable concentration using DMSO
ConditionsStandard laboratory solubility assays at room temperature

Knowing the exact solubility parameters of DHD in DMSO enables process chemists to design high-titer continuous feed systems for recombinant equol production without substrate precipitation.

Estrogen Receptor (ER) Binding Affinity and Potency Profiling

In comparative endocrinology, DHD occupies a distinct intermediate potency tier between daidzein and (S)-equol. Molecular docking and binding affinity studies demonstrate that DHD binds to estrogen receptors with an affinity value of approximately -10.2 kcal/mol, occupying the same binding pocket as daidzein but with altered protein-ligand interaction residues [1]. While (S)-equol is up to 100-fold more potent than daidzein in stimulating an estrogenic response, DHD exhibits a lower estrogenic potency than equol but maintains specific vasodilatory actions on isolated aortic rings at 1 µg/mL . Procuring DHD is essential for establishing a full dose-response calibration curve for ER-beta affinity across the entire isoflavone metabolic cascade.

Evidence DimensionEstrogen receptor / target protein binding affinity (in silico)
Target Compound Data-10.2 kcal/mol (DHD)
Comparator Or BaselineDaidzein (-10.4 kcal/mol for SHBG) and Equol (100-fold higher biological potency than daidzein)
Quantified DifferenceDistinct intermediate binding profile and lower estrogenic potency than the final equol metabolite
ConditionsMolecular docking optimized with density functional theory (DFT) and in vitro ER activation assays

DHD is required as an intermediate calibration standard to accurately map the stepwise increase in estrogenic potency as gut microbiota convert daidzein to equol.

Recombinant Enzyme Engineering and Biocatalysis

Used as the obligate substrate for assaying and optimizing dihydrodaidzein reductase (DHDR) and racemase (DDRC) in engineered E. coli or Lactococcus strains aimed at high-yield (S)-equol production [1].

Microbiota Phenotyping and Diagnostic Screening

Deployed as a specific metabolic probe in fecal suspension assays to determine whether the inability of a human subject to produce equol stems from a lack of daidzein reductase or downstream enzymes [2].

Isoflavone Metabolomics and Biomarker Quantification

Utilized as an analytical reference standard in LC-MS/MS workflows to quantify DHD in human urine or plasma, serving as a biomarker for the consumption of specific foods (e.g., soy, cloves) and the metabolic health of the gut microbiome .

Nanocarrier Formulation Development

Selected as a model poorly-water-soluble bioactive compound for developing novel encapsulation technologies (e.g., liposomes, polymeric nanoparticles) aimed at improving the oral bioavailability of isoflavone metabolites [3].

Physical Description

Solid

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

256.07355886 Da

Monoisotopic Mass

256.07355886 Da

Heavy Atom Count

19

Melting Point

250 °C

Other CAS

17238-05-0

Metabolism Metabolites

Dihydrodazein has known human metabolites that include Tetrahydrodaidzein and (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid.
Dihydrodazein is a known human metabolite of Daidzein.

Wikipedia

Dihydrodaidzein

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Last modified: 08-15-2023
1. Tsen SY, Tan XY, Tan YM, Yan BY, Loke WM. Relative Inhibitions of 5-Lipoxygenase and Myeloperoxidase and Free-Radical Scavenging Activities of Daidzein, Dihydrodaidzein, and Equol. J Med Food. 2016 Jun;19(6):543-8. doi: 10.1089/jmf.2015.3557. Epub 2016 Mar 30. PMID: 27027338.

2. Kim JS, Lee H, Nirmala FS, Jung CH, Kim MJ, Jang YJ, Ha TY, Ahn J. Dihydrodaidzein and 6-hydroxydaidzein mediate the fermentation-induced increase of antiosteoporotic effect of soybeans in ovariectomized mice. FASEB J. 2019 Mar;33(3):3252-3263. doi: 10.1096/fj.201800953R. Epub 2018 Oct 30. PMID: 30376359.

3. Lee PG, Kim J, Kim EJ, Jung E, Pandey BP, Kim BG. P212A Mutant of Dihydrodaidzein Reductase Enhances (S)-Equol Production and Enantioselectivity in a Recombinant Escherichia coli Whole-Cell Reaction System. Appl Environ Microbiol. 2016 Jan 22;82(7):1992-2002. doi: 10.1128/AEM.03584-15. PMID: 26801575; PMCID: PMC4807523.

4. Kobayashi S, Shinohara M, Nagai T, Konishi Y. Transport mechanisms for soy isoflavones and microbial metabolites dihydrogenistein and dihydrodaidzein across monolayers and membranes. Biosci Biotechnol Biochem. 2013;77(11):2210-7. doi: 10.1271/bbb.130404. Epub 2013 Nov 7. PMID: 24200780.

5. Shimada Y, Takahashi M, Miyazawa N, Abiru Y, Uchiyama S, Hishigaki H. Identification of a novel dihydrodaidzein racemase essential for biosynthesis of equol from daidzein in Lactococcus sp. strain 20-92. Appl Environ Microbiol. 2012 Jul;78(14):4902-7. doi: 10.1128/AEM.00410-12. Epub 2012 May 11. PMID: 22582059; PMCID: PMC3416379.

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